3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride

Solubility Formulation Bioavailability

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (IEM-759) is a dihydrochloride salt that delivers superior aqueous solubility versus the free base, simplifying in vitro assay and in vivo dosing. It demonstrates preferential histamine H₂ receptor affinity, in stark contrast to the H₁-selective analog IEM-813. This validated tool compound enables unambiguous dissection of H₂-mediated responses (e.g., gastric acid secretion, atrial chronotropy) without confounding H₁ cross-talk. Procure this ≥95% purity reference standard to ensure receptor-subtype selectivity, experimental reproducibility, and reliable pharmacological data.

Molecular Formula C4H11Cl2N5
Molecular Weight 200.07 g/mol
CAS No. 99839-36-8
Cat. No. B1519809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
CAS99839-36-8
Molecular FormulaC4H11Cl2N5
Molecular Weight200.07 g/mol
Structural Identifiers
SMILESC(CN)C1=NC(=NN1)N.Cl.Cl
InChIInChI=1S/C4H9N5.2ClH/c5-2-1-3-7-4(6)9-8-3;;/h1-2,5H2,(H3,6,7,8,9);2*1H
InChIKeyWNKJGECUPKBBPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride (CAS 99839-36-8): Key Procurement Specifications and Differential Features


3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 99839-36-8) is a heterocyclic organic compound belonging to the 1,2,4-triazole class, characterized by a five-membered aromatic ring containing three nitrogen atoms, with a 2-aminoethyl side chain at the 3-position and a 5-amino group, supplied as a dihydrochloride salt . This compound, also known as IEM-759 or 5-amino-3-(2-aminoethyl)-1H-1,2,4-triazole dihydrochloride, has a molecular formula of C₄H₁₁Cl₂N₅ and a molecular weight of approximately 200.07 g/mol . It is primarily utilized as a histamine H₂ receptor modulator in pharmacological research, offering a structurally defined tool for investigating receptor subtype selectivity [1].

Why Generic 1,2,4-Triazole Derivatives Cannot Substitute for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride (CAS 99839-36-8)


Superficially similar 1,2,4-triazole derivatives, such as the free base (CAS 56436-29-4) or the regioisomer 1-(2-aminoethyl)-1,2,4-triazole dihydrochloride (CAS 51444-26-9), differ fundamentally in receptor subtype selectivity and physiochemical properties [1][2]. The dihydrochloride salt form of this compound confers enhanced aqueous solubility compared to its free base, a critical advantage for in vitro assays and in vivo dosing . More importantly, minor structural variations, such as the presence or absence of the 5-amino group or the position of the aminoethyl chain, dictate selectivity between histamine H₁ and H₂ receptors. 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine (IEM-759) demonstrates a preferential affinity for H₂ receptors, while its close analog IEM-813 (which bears a 5-methyl group) exhibits predominant H₁ receptor activity [1][2]. Substituting with an untested or structurally distinct analog introduces a high risk of altered pharmacological profile, confounding experimental interpretation and wasting resources.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride (CAS 99839-36-8) Relative to Close Analogs


Enhanced Aqueous Solubility of the Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form of 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine (CAS 99839-36-8) provides significantly enhanced aqueous solubility compared to its free base counterpart (CAS 56436-29-4). While the free base is sparingly soluble in water, the dihydrochloride salt is readily soluble, facilitating preparation of aqueous solutions for biological assays and in vivo administration .

Solubility Formulation Bioavailability

Selective H2 Histamine Receptor Agonism Profile Compared to IEM-813

3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine (IEM-759) exhibits a pronounced selectivity for histamine H2 receptors over H1 receptors, distinguishing it from the closely related analog IEM-813, which predominantly activates H1 receptors. Pharmacological evaluation in isolated tissue preparations (guinea pig ileum, atrium, and stomach) and whole animal models (cat blood pressure, dog gastric secretion) demonstrates that IEM-759's effects are mediated primarily through H2 receptor engagement, whereas IEM-813 shows greater affinity for H1 receptors [1][2]. Precise quantitative binding or functional data (e.g., pA₂, EC₅₀) are not publicly available in the peer-reviewed literature for these specific compounds; the differentiation is based on qualitative, comparative pharmacological characterization.

Histamine Receptor Pharmacology Receptor Selectivity

Purity Specification: ≥95% (HPLC) by Commercial Suppliers

Commercial vendors, including AKSci and CymitQuimica, supply 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride with a guaranteed minimum purity of 95% as determined by HPLC . This purity specification ensures consistent performance in biological assays and chemical reactions, meeting the requirements for most research applications. While other salts or free base forms may be available with varying purities, the dihydrochloride salt is consistently offered at this defined purity level from multiple sources, facilitating reliable procurement.

Purity Quality Control Procurement

Optimal Application Scenarios for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine Dihydrochloride (CAS 99839-36-8) Based on Differentiation Evidence


Selective Histamine H2 Receptor Activation Studies in Isolated Tissue and In Vivo Models

This compound serves as a preferred tool for investigating histamine H2 receptor function in classic pharmacological preparations, including isolated guinea pig right atrium (chronotropy) and gastric acid secretion in dogs, where its selective activation of H2 over H1 receptors minimizes confounding cross-talk [1][2]. Its dihydrochloride salt form ensures ready solubility in physiological buffers, simplifying dose preparation and in vivo administration .

Comparative Pharmacology to Delineate H1 vs. H2 Receptor Contributions

When used in tandem with its H1-selective analog IEM-813, 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride enables clear dissection of histamine receptor subtype contributions to complex physiological responses, such as blood pressure regulation and gastrointestinal motility [1][2].

Building Block for Synthesis of Novel Histamine Receptor Modulators

The defined purity (≥95%) and established receptor selectivity profile make this dihydrochloride salt a reliable starting material or intermediate in medicinal chemistry campaigns aimed at optimizing H2 receptor affinity and pharmacokinetic properties . Its aqueous solubility facilitates coupling reactions under mild conditions.

Technical Documentation Hub

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